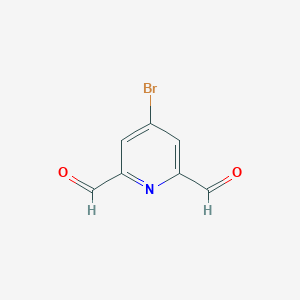
4-Bromopyridine-2,6-dicarbaldehyde
Vue d'ensemble
Description
4-Bromopyridine-2,6-dicarbaldehyde is a chemical compound with the molecular formula C7H4BrNO2 . It is used in various fields of research and development .
Synthesis Analysis
The synthesis of 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Molecular Structure Analysis
The molecular structure of 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations, providing a deeper understanding of the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using various techniques . For example, the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using various techniques . For example, its boiling point, linear structure formula, and molecular weight can be determined .Applications De Recherche Scientifique
Catalytic Applications
- Palladium-Catalyzed Reactions : 3-Bromopyridine-4-carbaldehyde, a related compound, is used in palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Similarly, it is also employed in Heck coupling and aldol reactions to synthesize isoquinolines (Cho & Patel, 2006).
Supramolecular Chemistry
- Building Block in Supramolecular Chemistry : 6-Bromopyridine-2-carbaldehyde (BPCA) is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. This research explores its structure and vibrational spectra, contributing to understanding its role in supramolecular assemblies (Brito et al., 2023).
Polymerization Processes
- Atom Transfer Radical Polymerization : 2-Pyridinecarbaldehyde imines, similar to 4-Bromopyridine-2,6-dicarbaldehyde, are used in atom transfer polymerization in conjunction with copper(I) bromides, demonstrating their utility in the field of polymer chemistry (Haddleton et al., 1997).
Ligand Synthesis
- Synthesis of Sterically Demanding Iminopyridine Ligands : Compounds like 6-bromopyridine-2-carbaldehyde are used in the preparation of iminopyridine ligands, which are then utilized in forming complexes with transition metals. These complexes are studied for their potential in ethylene polymerization/oligomerization (Irrgang et al., 2007).
Synthetic Chemistry
- Route to Substituted Pyridines : Directed deprotonation-transmetalation methods using compounds like 3-bromopyridine enable the synthesis of various substituted pyridines, showcasing the role of bromopyridine derivatives in synthetic chemistry (Karig et al., 2001).
- Amination Reactions : Bromopyridines are converted into aminopyridines using copper catalysis, illustrating their application in the synthesis of aminopyridines, crucial in medicinal chemistry (Lang et al., 2001).
Materials Science
- Formation of Complexes for Material Applications : The formation of complexes using 4-nitro-6-bromo-2,2′-bipyridines, which are structurally similar to 4-Bromopyridine-2,6-dicarbaldehyde, for use in materials science is an example of their potential in this field (Fallahpour et al., 1999).
Orientations Futures
4-Bromopyridine-2,6-dicarbaldehyde is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . Future research could focus on developing new methods for the preparation of bipyridines that overcome the challenges associated with traditional catalysis methods .
Propriétés
IUPAC Name |
4-bromopyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCTXANKYTJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617929 | |
| Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2,6-dicarbaldehyde | |
CAS RN |
128184-01-0 | |
| Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




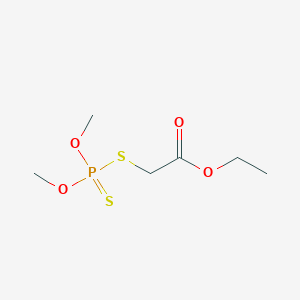
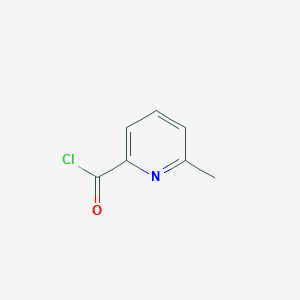
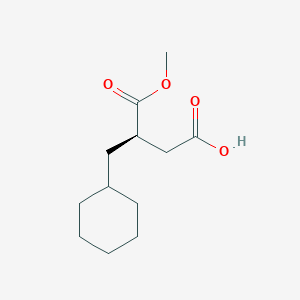
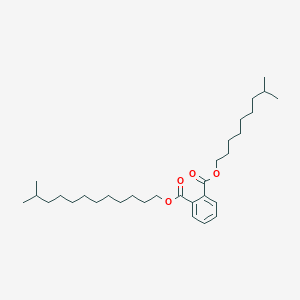
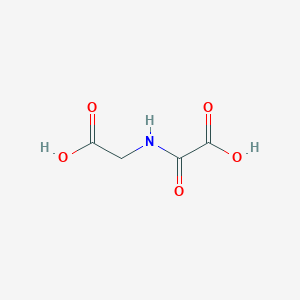
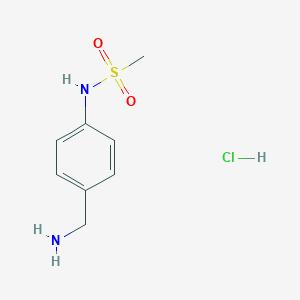
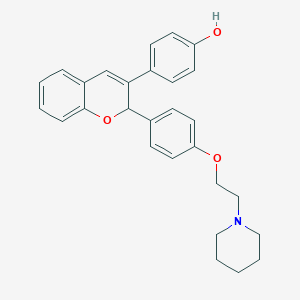
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
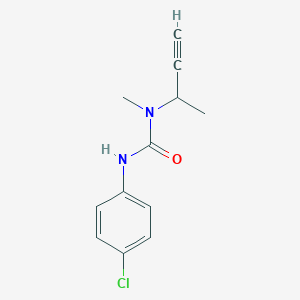
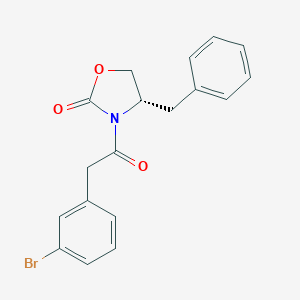
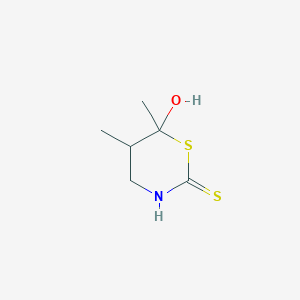
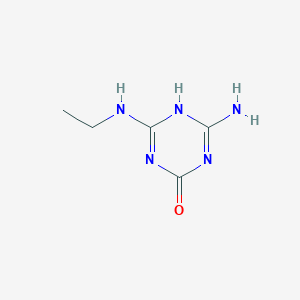
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)